Kaempferol 3-p-coumarate

Description

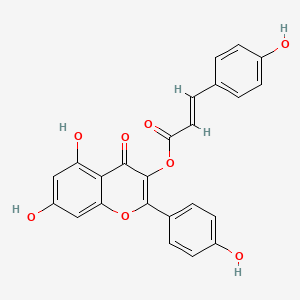

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H16O8 |

|---|---|

Molecular Weight |

432.4 g/mol |

IUPAC Name |

[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C24H16O8/c25-15-6-1-13(2-7-15)3-10-20(29)32-24-22(30)21-18(28)11-17(27)12-19(21)31-23(24)14-4-8-16(26)9-5-14/h1-12,25-28H/b10-3+ |

InChI Key |

OBSPVONVWCVMCK-XCVCLJGOSA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O |

Synonyms |

castilliferol |

Origin of Product |

United States |

Natural Occurrence, Distribution, and Ecological Roles of Kaempferol 3 P Coumarate

Botanical Sources and Phytogeographical Distribution of Kaempferol (B1673270) 3-p-coumarate

Kaempferol 3-p-coumarate and its related acylated kaempferol glycosides are not ubiquitous but have been identified in a diverse range of plant species across various geographical locations. These compounds are secondary metabolites, meaning they are not directly involved in the primary functions of growth, development, and reproduction, but rather play crucial roles in adaptation and defense. mdpi.com

This compound is a derivative of kaempferol, a common flavonol found in many edible plants and traditional medicinal herbs. mdpi.combiosynth.com The addition of a p-coumaroyl group to the kaempferol glycoside structure gives rise to this compound. This acylation process is a key step in the biosynthesis of a wide array of flavonoids.

Notable plant families and species where acylated kaempferol glycosides, including this compound, have been reported include:

Brassicaceae: Various cultivars of Brassica oleracea (e.g., kale) are known to contain a high variability of acylated kaempferol glycosides. mdpi.com

Fabaceae: The pea plant (Pisum sativum) is known to produce a p-coumaric acid ester of kaempferol-3-triglucoside. researchgate.net

Lecythidaceae: Planchonia grandis leaves contain three acylated flavonol glycosides with kaempferol as the aglycone, esterified with p-coumaric acid. researchgate.net

Myricaceae: The leaves of bog myrtle (Myrica gale) are a source of Kaempferol 3-(2'',3''-diacetyl-4''-p-coumaroylrhamnoside). hmdb.ca

Rosaceae: Distilled petals of Rosa damascena have been found to contain several acylated kaempferol glycosides. znaturforsch.com

Malvaceae: Tiliroside (B191647), or Kaempferol-3-O-β-D-(6”-E-p-coumaryl) glucopyranoside, is a major bioactive compound in species of the genus Helicteres. scielo.br

The phytogeographical distribution of plants containing this compound is widespread, reflecting the broad distribution of the plant families in which it is found. For example, Brassica oleracea varieties are cultivated worldwide, while species like Planchonia grandis are native to Southeast Asia.

Accumulation Patterns in Specific Plant Tissues and Organs

The concentration of this compound and other acylated flavonoids is not uniform throughout the plant. Accumulation patterns vary significantly depending on the plant tissue and organ, as well as the developmental stage of the plant.

In a study on kenaf (Hibiscus cannabinus), the accumulation of kaempferitrin (B1674772) (kaempferol-3,7-dirhamnoside) was found to be over 10 times higher in the leaves compared to other organs like stems, roots, and flowers. ebi.ac.uk Similarly, in Quercus ilex, acylated kaempferol glycosides are the main compounds found in the non-glandular leaf hairs (trichomes). researchgate.net The leaves of Planchonia grandis are also a primary site of accumulation for its acylated kaempferol glycosides. researchgate.net In the case of Tetrastigma hemsleyanum, the highest total flavonoid content, including kaempferol derivatives, is found in the tubers. nih.gov

This differential accumulation suggests that these compounds have specific functions in different parts of the plant, which will be explored further in subsequent sections.

Table 1: Accumulation of Kaempferol Glycosides in Plant Tissues

| Plant Species | Tissue/Organ with High Accumulation | Reference |

| Hibiscus cannabinus (Kenaf) | Leaves | ebi.ac.uk |

| Quercus ilex (Holm Oak) | Leaf hairs (trichomes) | researchgate.net |

| Planchonia grandis | Leaves | researchgate.net |

| Tetrastigma hemsleyanum | Tubers | nih.gov |

Influence of Environmental Factors and Plant Stress Responses on this compound Content

The production and accumulation of this compound are significantly influenced by various environmental factors and plant stress responses. researchgate.net These compounds are part of the plant's sophisticated defense system and their levels can change in response to both biotic and abiotic stressors.

Abiotic Stress:

UV Radiation: Acylation of kaempferol glycosides can shift their absorption peak into the ultraviolet-B (UV-B) region of the spectrum. researchgate.net This suggests a role for these compounds in filtering harmful UV-B radiation, protecting the photosynthetic machinery of the plant. researchgate.net In kale, the monoacylated kaempferol-3-O-caffeoyl-sophoroside-7-O-glycoside appears to be particularly important under high light and UV-B radiation conditions. mdpi.com

Temperature and Sunshine: In grapes (Vitis vinifera), vintages with more hours of sunshine and higher temperatures have shown higher amounts of certain flavonoids. cambridge.org For instance, the 2003 vintage, characterized by high sunshine and temperatures, had the highest levels of a particular kaempferol derivative. cambridge.org A study on Tetrastigma hemsleyanum found that optimal conditions for flavonoid accumulation were a combination of specific ranges of precipitation, temperature, humidity, and sunshine duration. nih.gov

Nutrient Availability: Phosphorus limitation has been shown to lead to the accumulation of various secondary metabolites, including kaempferol 3-β-d-glucopyranoside in tea plants (Camellia sinensis). mdpi.com Conversely, in plants with readily available nitrogen, the production of nitrogen-containing compounds is prioritized over carbon-based secondary metabolites like polyphenols. researchgate.net

Biotic Stress:

The role of this compound in response to biotic stresses such as pathogen attacks and herbivory will be discussed in detail in section 2.5.

Chemo-taxonomic Significance and Evolutionary Aspects of Acylated Kaempferol Glycosides

The diversity and distribution of flavonoids, including acylated kaempferol glycosides, can provide valuable information for plant classification, a field known as chemotaxonomy. researchgate.netmdpi.com The presence or absence of specific flavonoid profiles can be used as a chemical marker to distinguish between different plant species, genera, and even cultivars. mdpi.commdpi.com

For example, the presence of novel acylated kaempferol polyglycosides in Planchonia careya may aid in the taxonomic classification of this and other Planchonia species, as morphological similarities have led to confusion with other taxa. swinburne.edu.au Similarly, the discovery of quercetin (B1663063) 3-O-galactoside and quercetin 3-O-xyloside in Rosa damascena, which had not been previously reported in the Rosa genus, may be of chemotaxonomic interest. znaturforsch.com In Brassica oleracea, the high variability in kaempferol glycosides among different cultivars suggests that these compounds could be used to define subgroup-specific patterns. mdpi.com

From an evolutionary perspective, the development of acylated flavonoids represents a key adaptation that allowed vascular plants to colonize terrestrial environments. frontiersin.org The ability to synthesize these compounds, which offer protection from UV radiation and other environmental stressors, was a significant advantage for early land plants. frontiersin.org The biosynthetic pathways for flavonoids evolved through the recruitment and modification of ancestral pathways involved in primary metabolism. frontiersin.org

Role in Plant Defense Mechanisms and Plant-Herbivore Interactions

Acylated kaempferol glycosides play a significant role in plant defense against herbivores and pathogens. mdpi.com These compounds can act as deterrents, toxins, or anti-feedants, influencing the behavior and survival of insects and other herbivores.

In Arabidopsis thaliana, the flavonol glycoside kaempferol-3,7-dirhamnoside (KRR) has been identified as a defensive metabolite against the specialist caterpillar Pieris brassicae. nih.govresearchmap.jp Overexpression of a transcription factor that led to reduced levels of KRR resulted in increased susceptibility of the plants to caterpillar feeding. nih.gov Conversely, caterpillars fed on an artificial diet containing KRR showed reduced growth. nih.gov This demonstrates a direct role for this specific kaempferol glycoside in plant defense.

The mechanism of action can be complex. Flavonoids can act as phytoanticipins, which are constitutively produced defense compounds, or as phytoalexins, which are synthesized in response to pathogen detection. mdpi.com In some cases, the application of flavonoids like rutin (B1680289) can prime the plant's defense responses, leading to induced resistance against bacterial pathogens. mdpi.com

It is important to note that the effect of these compounds can be specific to the type of herbivore. For instance, while KRR was effective against a specialist caterpillar, it did not affect the performance of a specialist aphid feeding on the same plant. nih.gov This highlights the nuanced and co-evolutionary nature of plant-herbivore interactions.

Biosynthesis and Metabolic Pathways of Kaempferol 3 P Coumarate

General Flavonoid Biosynthetic Pathway Leading to the Kaempferol (B1673270) Core

The formation of the foundational kaempferol aglycone is a well-characterized segment of the broader flavonoid biosynthesis pathway, which itself is a major branch of phenylpropanoid metabolism. mdpi.com This pathway transforms the aromatic amino acid phenylalanine into the central flavonoid intermediate, naringenin (B18129), which is then further converted to kaempferol through a series of enzymatic steps.

The journey begins in the phenylpropanoid pathway, which provides the essential precursors for all flavonoids. nih.gov The aromatic amino acid L-phenylalanine, derived from the shikimate pathway, is the initial substrate. frontiersin.org A series of three enzymatic reactions converts L-phenylalanine into p-coumaroyl-CoA, a critical branch-point intermediate. nih.govoup.com

Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-phenylalanine to produce cinnamic acid. nih.gov

Cinnamate (B1238496) 4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, then hydroxylates cinnamic acid at the 4-position to yield p-coumaric acid. nih.gov

4-coumarate:CoA ligase (4CL) activates p-coumaric acid by ligating it with coenzyme A to form the high-energy thioester, p-coumaroyl-CoA. oup.comnih.gov

This activated molecule, p-coumaroyl-CoA, serves as the primary building block for the flavonoid skeleton. nih.gov

The first committed step in flavonoid biosynthesis is catalyzed by chalcone (B49325) synthase (CHS) . mdpi.comencyclopedia.pub This enzyme orchestrates the sequential condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. nih.govoup.com Malonyl-CoA is derived from the primary metabolite acetyl-CoA via the action of acetyl-CoA carboxylase. The reaction results in the formation of a C15 intermediate known as naringenin chalcone (specifically, 4,2′,4′,6′-tetrahydroxychalcone). mdpi.comfrontiersin.org

Immediately following its synthesis, the unstable chalcone is subjected to stereospecific intramolecular cyclization by the enzyme chalcone isomerase (CHI) . acs.org This reaction forms the heterocyclic C-ring characteristic of flavonoids, yielding the flavanone (B1672756) (2S)-naringenin. nih.govoup.com Naringenin is a pivotal intermediate from which numerous classes of flavonoids are derived.

To produce the flavonol kaempferol, naringenin undergoes two further enzymatic modifications. First, flavanone 3β-hydroxylase (F3H) , a 2-oxoglutarate-dependent dioxygenase, introduces a hydroxyl group at the C-3 position of the C-ring of naringenin. nih.gov This hydroxylation converts naringenin into the dihydroflavonol, dihydrokaempferol (B1209521). nih.govbiorxiv.orgresearchgate.net

The final step in the formation of the kaempferol core is the introduction of a double bond between C-2 and C-3 of the C-ring. This desaturation reaction is catalyzed by flavonol synthase (FLS) , another 2-oxoglutarate-dependent dioxygenase, which converts dihydrokaempferol into the flavonol kaempferol. biorxiv.orgresearchgate.net

| Enzyme | Abbreviation | Function in Kaempferol Biosynthesis |

|---|---|---|

| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to cinnamic acid |

| Cinnamate 4-hydroxylase | C4H | Converts cinnamic acid to p-coumaric acid |

| 4-coumarate:CoA ligase | 4CL | Converts p-coumaric acid to p-coumaroyl-CoA |

| Chalcone synthase | CHS | Synthesizes naringenin chalcone from p-coumaroyl-CoA and malonyl-CoA |

| Chalcone isomerase | CHI | Isomerizes naringenin chalcone to (2S)-naringenin |

| Flavanone 3β-hydroxylase | F3H | Converts naringenin to dihydrokaempferol |

| Flavonol synthase | FLS | Converts dihydrokaempferol to kaempferol |

Enzymatic Glycosylation at the 3-Position of Kaempferol

In plants, flavonoid aglycones like kaempferol rarely accumulate in their free form. They are typically modified by glycosylation, which enhances their stability, solubility, and compartmentalization within the cell. frontiersin.org The biosynthesis of Kaempferol 3-p-coumarate first requires the attachment of a sugar moiety to the kaempferol core.

This reaction is catalyzed by UDP-dependent glycosyltransferases (UGTs) . These enzymes transfer a sugar residue, most commonly glucose, from an activated sugar donor like UDP-glucose to a specific hydroxyl group on the flavonoid aglycone. frontiersin.orgsciprofiles.com For the pathway leading to this compound, a flavonoid 3-O-glycosyltransferase (3GT) specifically targets the hydroxyl group at the C-3 position of kaempferol, resulting in the formation of a kaempferol 3-O-glycoside, such as kaempferol 3-O-glucoside (astragalin). nih.govfrontiersin.org

Enzymatic Acylation with p-Coumaric Acid Moiety

The final and defining step in the biosynthesis of this compound is the acylation of the sugar moiety with p-coumaric acid. This modification adds a hydroxycinnamoyl group to the flavonoid glycoside, significantly altering its chemical properties. nih.govnih.gov

This acylation is catalyzed by a specific class of acyl-CoA-dependent enzymes known as BAHD acyltransferases . nih.govbiorxiv.orgfrontiersin.org This large family of plant enzymes is responsible for transferring acyl groups from acyl-CoA donors to a wide range of acceptor molecules, including flavonoids and anthocyanins. biorxiv.orgfrontiersin.org In this specific case, an enzyme such as a hydroxycinnamoyl-CoA:flavonoid 3-O-glucoside-6''-O-acyltransferase utilizes p-coumaroyl-CoA as the acyl donor and the kaempferol 3-O-glycoside as the acceptor. wikipedia.orgnih.gov The enzyme transfers the p-coumaroyl group to a hydroxyl position on the sugar residue (e.g., the 6''-position of glucose), forming an ester linkage and yielding the final product, this compound (e.g., tiliroside (B191647), which is kaempferol-3-O-(6''-O-p-coumaroyl)-glucoside). nih.govwikipedia.org

Regulation of this compound Biosynthesis in planta

Key regulators include transcription factors from the MYB, bHLH (basic helix-loop-helix), and WD40 repeat protein families, which often form a transcriptional activation complex (the MBW complex). researchgate.net This complex binds to specific promoter elements of the flavonoid pathway genes, activating their expression in response to developmental cues (e.g., tissue type, developmental stage) and environmental stimuli (e.g., UV light, pathogen attack, nutrient levels). frontiersin.org For instance, the expression of F3H has been shown to be influenced by elicitors like methyl jasmonate, leading to changes in flavonoid accumulation. nih.gov While the specific regulation of the terminal acylation step is less characterized, the genes for modifying enzymes like acyltransferases are often co-expressed with the core biosynthetic genes, ensuring the efficient production of the final acylated product. frontiersin.org

Microbial and Biotechnological Synthesis of Kaempferol and its Derivatives

The low abundance of kaempferol and its derivatives in plants has driven the development of microbial cell factories as a sustainable and efficient alternative for their production. mdpi.comnih.gov Metabolic engineering of microorganisms like Saccharomyces cerevisiae and Escherichia coli offers a promising platform for the de novo synthesis of these valuable flavonoids. mdpi.comwur.nl

Saccharomyces cerevisiae is a widely used eukaryotic host for flavonoid production due to its well-characterized genetics, tolerance to phenolic compounds, and ability to perform post-translational modifications similar to plants. wur.nlchalmers.se Researchers have successfully engineered S. cerevisiae to produce kaempferol from simple carbon sources like glucose. researchgate.netnih.gov

The biosynthesis of kaempferol in engineered yeast begins with the central phenylpropanoid pathway. nih.govwikipedia.org Key steps involve the conversion of phenylalanine to p-coumaroyl-CoA, which is then condensed with three molecules of malonyl-CoA to form naringenin chalcone, the precursor to all flavonoids. nih.govwikipedia.org This is followed by isomerization to naringenin. nih.govwikipedia.org To produce kaempferol from naringenin, two crucial plant-derived enzymes are introduced: flavanone 3-hydroxylase (F3H) and flavonol synthase (FLS). nih.govresearchgate.net

One study reported the de novo synthesis of kaempferol in S. cerevisiae, achieving a titer of 6.97 mg/L from glucose. researchgate.net Further metabolic engineering strategies, including the overexpression of the acetyl-CoA biosynthetic pathway and supplementation with p-coumarate, increased the kaempferol titer significantly. researchgate.netnih.gov A fed-batch fermentation process ultimately yielded 66.29 mg/L of kaempferol in 40 hours. researchgate.net Other research has focused on optimizing enzyme expression and balancing metabolic pathways to enhance the production of flavan-3-ols, which are structurally related to kaempferol. nih.gov Coculture systems of different engineered yeast strains have also been developed to produce various flavonoids, demonstrating the modularity and potential of this platform. nih.gov

| Engineered Strain/System | Key Engineering Strategy | Product | Titer/Yield | Reference |

|---|---|---|---|---|

| Engineered S. cerevisiae | De novo synthesis pathway construction | Kaempferol | 6.97 mg/L from glucose | researchgate.net |

| Engineered S. cerevisiae | Overexpression of acetyl-CoA pathway and p-coumarate supplementation | Kaempferol | Increased by 23% and 120% respectively | researchgate.netnih.gov |

| Engineered S. cerevisiae | Fed-batch fermentation | Kaempferol | 66.29 mg/L | researchgate.net |

| Coculture of engineered S. cerevisiae strains | Pathway splitting between two strains | Delphinidin and other flavonols | Significantly higher than monoculture | nih.gov |

| Engineered S. cerevisiae | Optimization of promoters and NADPH supply | Afzelechin and Catechin | 500.5 mg/L and 321.3 mg/L respectively | nih.gov |

Escherichia coli is another popular host for flavonoid biosynthesis due to its rapid growth and the availability of extensive genetic tools. d-nb.infonih.gov While challenges exist with the expression of certain plant enzymes like cytochrome P450s, metabolic engineering has enabled the production of a wide array of flavonoids, particularly glycosylated forms. chalmers.senih.gov

The production of flavonoid glycosides in E. coli requires the introduction of the core flavonoid biosynthetic pathway as well as specific uridine (B1682114) diphosphate (B83284) (UDP)-dependent glycosyltransferases (UGTs). nih.gov These UGTs transfer a sugar moiety from an activated sugar donor, such as UDP-glucose, to the flavonoid aglycone. nih.gov A key challenge in this process is ensuring an adequate supply of these sugar donors. rsc.orgnih.gov

To address this, researchers have engineered the endogenous nucleotide sugar biosynthesis pathways in E. coli. nih.govresearchgate.net For instance, a module-based approach was used to enhance the production of flavonoid glucuronides by strengthening the upstream pathway for UDP-glucuronic acid (UDPGA) synthesis. rsc.org This strategy led to the production of up to 797 mg/L of baicalein-7-O-glucuronide. rsc.org In another study, a versatile glycosylation platform was developed in E. coli by introducing an alternative sucrose (B13894) metabolism, which channeled carbon towards UDP-glucose, UDP-galactose, and UDP-rhamnose, resulting in the production of 1.12 g/L of quercitrin (B1678633) (quercetin 3-O-rhamnoside). d-nb.info More recently, by systematically engineering the UDP-glucose supply, researchers achieved titers as high as 11.4 g/L for trifolin (B200104) (kaempferol-3-O-galactoside) and 5.2 g/L for afzelin (B1665622) (kaempferol-3-O-rhamnoside) in a 5 L bioreactor. nih.gov

| Engineered Strain/System | Key Engineering Strategy | Product | Titer/Yield | Reference |

|---|---|---|---|---|

| Engineered E. coli | Strengthening of UDP-glucuronic acid (UDPGA) pathway | Baicalein-7-O-glucuronide | 797 mg/L | rsc.org |

| Engineered E. coli W | Introduction of alternative sucrose metabolism for UDP-sugar supply | Quercitrin (quercetin 3-O-rhamnoside) | 1.12 g/L | d-nb.info |

| Engineered E. coli BL21(DE3) | Multiple metabolic engineering of UDP-glucose supply | Trifolin (kaempferol-3-O-galactoside) | 11.4 g/L | nih.gov |

| Engineered E. coli BL21(DE3) | Multiple metabolic engineering of UDP-glucose supply | Afzelin (kaempferol-3-O-rhamnoside) | 5.2 g/L | nih.gov |

A critical bottleneck in the microbial production of flavonoids is the limited availability of the primary precursors, malonyl-CoA and p-coumaroyl-CoA. mdpi.comnih.gov To overcome this, various metabolic engineering strategies have been employed. nih.gov

To increase the intracellular pool of malonyl-CoA, which is also essential for fatty acid synthesis, researchers have focused on upregulating the acetyl-CoA synthesis pathway. mdpi.comnih.gov In S. cerevisiae, overexpressing genes such as alcohol dehydrogenase, aldehyde dehydrogenase, acetyl-CoA synthetase, and acetyl-CoA carboxylase has been shown to boost flavonoid production. nih.gov Another approach involves implementing a malonate assimilation pathway to provide an alternative route to malonyl-CoA. chalmers.se

Enhancing the supply of p-coumaroyl-CoA involves optimizing the shikimate pathway, which produces the aromatic amino acid precursors phenylalanine and tyrosine. mdpi.comnih.gov Common strategies include removing feedback inhibition points, blocking competitive metabolic pathways, and overexpressing key enzymes in the pathway. nih.gov Additionally, supplementing the culture medium with precursors like p-coumaric acid can significantly increase the final product titer. researchgate.netnih.gov Dynamic regulation strategies, using biosensors to control the expression of pathway genes in response to intermediate concentrations, have also been developed to balance metabolism and improve flavonoid production. chalmers.se

Catabolism and Biotransformation of Kaempferol and Related Compounds

The metabolic fate of kaempferol in biological systems involves several biotransformation pathways, including cleavage and conjugation reactions. nih.govfoodstruct.com These processes significantly affect its bioavailability and biological activity.

In plants, kaempferol can undergo peroxidative cleavage, a reaction with significant metabolic implications. oup.comoup.com Heme-dependent peroxidases can cleave the C-ring of kaempferol, specifically the bond between C-3 and C-4. oup.com This reaction is contingent on the presence of a double bond between C-2 and C-3 and a hydroxyl group at the C-3 position, which allows for the formation of a keto-tautomer that is susceptible to oxidation. researchgate.net

A key biological significance of this cleavage is its role in the biosynthesis of ubiquinone (coenzyme Q), a vital respiratory cofactor. oup.comoup.comnih.gov The peroxidative cleavage of kaempferol releases its B-ring as 4-hydroxybenzoate, which serves as a precursor for the benzenoid moiety of ubiquinone. oup.comresearchgate.net This represents an unusual metabolic arrangement where a specialized (secondary) metabolite, kaempferol, is catabolized to produce a primary metabolite. oup.comnih.gov This pathway has been demonstrated in plants like Arabidopsis and tomato. oup.comoup.com

Glycosylation, the attachment of sugar moieties to the flavonoid structure, plays a crucial protective role against peroxidative cleavage. oup.comoup.com Specifically, the presence of a sugar group at the C-3 hydroxyl position sterically hinders the enzymatic action of peroxidases. oup.com

Studies have shown that while kaempferol is readily cleaved by heme-dependent peroxidases, its glycosylated form, kaempferol 3-β-d-glucopyranoside, is resistant to this cleavage. oup.comoup.comnih.govresearchgate.net Similarly, other related flavonoids that lack the specific structural features required for cleavage, such as dihydrokaempferol (which lacks the C2-C3 double bond) and naringenin (which lacks the 3-hydroxyl group), are also not substrates for this peroxidative reaction. oup.comoup.comresearchgate.net This highlights the importance of the 3-hydroxyl group being free for the cleavage to occur and demonstrates that glycosylation at this position effectively stabilizes the molecule against this specific catabolic pathway. oup.com

Metabolism by Intestinal Flora (non-human, non-clinical models)

The biotransformation of this compound by the intestinal microbiota is a critical process that influences its bioavailability and biological activity. In non-human, non-clinical models, the metabolism of this complex flavonoid ester is primarily characterized by a two-step enzymatic process involving hydrolysis of the ester linkage followed by the degradation of the resulting aglycone and phenolic acid. This metabolic cascade is carried out by a diverse array of enzymes produced by various species of gut bacteria.

The initial and pivotal step in the metabolism of this compound is the cleavage of the ester bond that links the kaempferol moiety to the p-coumaric acid moiety. This hydrolysis is catalyzed by microbial esterases, leading to the release of two primary metabolites: kaempferol (the aglycone) and p-coumaric acid. This reaction is analogous to the microbial metabolism of similar compounds, such as tiliroside, where the coumaroyl group is cleaved from the flavonoid structure.

Following the initial hydrolysis, the resulting kaempferol and p-coumaric acid undergo further degradation by the intestinal flora. The metabolism of kaempferol involves the cleavage of its C-ring, a common pathway for flavonoid degradation by gut bacteria. researchgate.net This process ultimately leads to the formation of smaller, more readily absorbable phenolic acids. One of the key metabolites identified from the bacterial degradation of kaempferol is 4-hydroxyphenylacetic acid. researchgate.net

Concurrently, the released p-coumaric acid is also metabolized by the gut microbiota. A primary metabolic pathway for p-coumaric acid is the reduction of the double bond in its side chain, which results in the formation of 3-(4-hydroxyphenyl)propionic acid. This conversion is a common reaction performed by intestinal bacteria on various hydroxycinnamic acids. researchgate.net

The metabolic fate of this compound in non-human intestinal environments is therefore a multi-stage process orchestrated by the enzymatic machinery of the gut microbiota. The initial hydrolysis is essential for breaking down the complex parent molecule into its constituent parts, which are then further transformed into simpler phenolic compounds.

Table 1: Metabolic Pathway of this compound by Intestinal Flora

| Step | Substrate | Enzymatic Reaction | Key Metabolites |

|---|---|---|---|

| 1 | This compound | Ester Hydrolysis | Kaempferol, p-Coumaric acid |

| 2 | Kaempferol | C-ring Cleavage | 4-Hydroxyphenylacetic acid |

| 3 | p-Coumaric acid | Double Bond Reduction | 3-(4-Hydroxyphenyl)propionic acid |

Advanced Methodologies for Isolation, Identification, and Quantification of Kaempferol 3 P Coumarate

Extraction Techniques from Diverse Biological Matrices (e.g., plant tissues)

The initial step in isolating Kaempferol (B1673270) 3-p-coumarate involves its extraction from biological materials, most commonly plant tissues. The choice of extraction method is critical and depends on the nature of the source material and the desired purity and yield of the final product.

A common approach begins with the extraction of dried and ground plant material, such as leaves, using organic solvents. For instance, in the isolation of related compounds from Sideroxylon foetidissimum, dried leaves were extracted with ethanol (B145695) at room temperature. scielo.org.mx This initial extract is often a complex mixture of various phytochemicals. To selectively isolate compounds of interest, liquid-liquid partitioning is frequently employed. The crude extract is typically suspended in a water-methanol mixture and then sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform, and butanol. scielo.org.mx This process separates compounds based on their differential solubility in the immiscible solvent phases, with more polar compounds like flavonoid glycosides concentrating in the butanol fraction.

Another widely used technique is supercritical fluid extraction (SFE), often utilizing carbon dioxide (CO2) as the solvent. researchgate.net SFE is considered a "green" technology due to the use of a non-toxic and environmentally benign solvent. researchgate.net The solvating power of supercritical CO2 can be modified by adding co-solvents, such as ethanol or methanol, to enhance the extraction efficiency of more polar compounds. nih.gov Factors such as pressure, temperature, and co-solvent percentage can be optimized to selectively extract specific classes of compounds. nih.gov For example, studies on the extraction of phenolic compounds from various plant sources have shown that adjusting these parameters can significantly influence the yield and composition of the extract. nih.gov

Enzymatic hydrolysis can also be employed as a targeted extraction method. Specific enzymes can be used to cleave glycosidic bonds, releasing the aglycone or a modified glycoside from a more complex precursor molecule. google.com This method can be highly specific and can be used to generate particular flavonoid derivatives that may not be abundant in their free form in the plant. google.com

Chromatographic Separation and Purification Strategies

Following initial extraction, chromatographic techniques are indispensable for the separation and purification of Kaempferol 3-p-coumarate from the complex extract.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of flavonoids. Reversed-phase HPLC (RP-HPLC) is the most common mode used for separating these compounds. In RP-HPLC, a nonpolar stationary phase (typically C18) is used with a polar mobile phase, usually a mixture of water (often acidified with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. ijariie.commyfoodresearch.com

The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. By carefully controlling the mobile phase composition, either through isocratic (constant composition) or gradient (changing composition) elution, complex mixtures of flavonoids can be resolved. For instance, a gradient system allows for the separation of compounds with a wide range of polarities in a single run. The detection of the separated compounds is typically achieved using a UV-Vis or a photodiode array (PDA) detector, which can provide spectral information aiding in peak identification. myfoodresearch.comresearchgate.net Preparative HPLC can be used to isolate larger quantities of the purified compound. researchgate.net

A typical HPLC method for the analysis of kaempferol and related compounds might involve a C18 column with a mobile phase consisting of acetonitrile and water with 0.1% formic acid. ijariie.com The detection wavelength is often set around 265 nm or 368 nm, which are characteristic absorption maxima for kaempferol derivatives. ijariie.comresearchgate.net

Table 1: Example of HPLC Parameters for Flavonoid Analysis

| Parameter | Value |

| Column | C18 |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient |

| Flow Rate | 0.7 - 1.2 mL/min myfoodresearch.comresearchgate.net |

| Detection | UV/PDA at 265 nm & 368 nm ijariie.comresearchgate.net |

| Column Temperature | 28°C myfoodresearch.com |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an advancement over HPLC that utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher resolution, faster analysis times, and increased sensitivity. UPLC systems operate at much higher pressures than conventional HPLC systems. The principles of separation are the same as in HPLC, but the enhanced efficiency of UPLC allows for the separation of very complex mixtures and the detection of trace components. bohrium.com

UPLC coupled with high-resolution mass spectrometry (UPLC-HESI-MS/MS) is a powerful tool for the comprehensive profiling of metabolites, including flavonoids, in plant extracts. bohrium.com This technique has been successfully used to identify and characterize numerous phenolic and flavonoid compounds in various plant species. bohrium.comfrontiersin.org

Countercurrent Chromatography and Other Preparative Techniques

Countercurrent chromatography (CCC) is a liquid-liquid partition chromatography technique that does not require a solid support matrix. This eliminates irreversible adsorption of the sample onto the stationary phase, leading to high recovery rates. High-speed countercurrent chromatography (HSCCC) is a widely used form of CCC. In HSCCC, a two-phase solvent system is used, and the separation occurs based on the differential partitioning of the analytes between the two immiscible liquid phases. researchgate.net This technique is particularly well-suited for the preparative-scale isolation of natural products. researchgate.net

Other preparative techniques often used in conjunction with HPLC and CCC include open column chromatography and gel permeation chromatography. Open column chromatography, often using silica (B1680970) gel or Sephadex LH-20, is a common initial purification step to fractionate the crude extract based on polarity. scielo.org.mx Sephadex LH-20 is particularly useful for separating flavonoids from other classes of compounds. scielo.org.mx

Spectroscopic Characterization Methods for Structural Elucidation

Once a pure compound is isolated, its chemical structure must be unequivocally determined. This is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules, including this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the complete molecular structure.

1D NMR (¹H and ¹³C):

¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would show characteristic signals for the aromatic protons of the kaempferol and p-coumaroyl moieties, as well as the vinylic protons of the p-coumaroyl group. ptfarm.pl The coupling constants (J values) between adjacent protons can help to determine their relative positions on the aromatic rings and the stereochemistry of the double bond in the p-coumaroyl group (trans or cis). ptfarm.pl

¹³C NMR (Carbon NMR): Provides information about the number of different types of carbon atoms in the molecule. The chemical shifts of the carbon signals indicate their chemical environment (e.g., aromatic, carbonyl, aliphatic). In the case of this compound, the ¹³C NMR spectrum would show distinct signals for the carbonyl carbons of the flavonoid and the ester, as well as the various aromatic and vinylic carbons.

2D NMR: 2D NMR experiments provide information about the connectivity between atoms, which is crucial for assembling the final structure.

COSY (Correlation Spectroscopy): Shows correlations between coupled protons, helping to identify adjacent protons within a spin system.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Shows correlations between protons and the carbon atoms to which they are directly attached. ptfarm.pl

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbon atoms that are two or three bonds away. This is particularly important for connecting different fragments of the molecule, such as linking the p-coumaroyl group to the kaempferol backbone via the ester linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Shows correlations between protons that are close in space, even if they are not directly bonded. This can provide information about the three-dimensional structure of the molecule.

By analyzing the data from these various NMR experiments, the precise structure of this compound, including the point of attachment of the p-coumaroyl group to the kaempferol skeleton, can be definitively established. scribd.commdpi.com

Mass Spectrometry (MS and MS/MS, e.g., LC-ESI-QTOF)

Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone for the analysis of this compound. Electrospray ionization (ESI) is a commonly employed soft ionization technique that allows for the analysis of thermally labile and polar molecules like flavonoid glycosides. When coupled with a high-resolution mass analyzer such as a Quadrupole Time-of-Flight (QTOF), it provides exceptional mass accuracy for both precursor and fragment ions, facilitating precise molecular formula determination. nih.govoup.com

In negative ion mode ESI-MS, this compound typically exhibits a prominent deprotonated molecule [M-H]⁻. uni.lu Tandem mass spectrometry (MS/MS) is crucial for structural elucidation. Through collision-induced dissociation (CID), the [M-H]⁻ ion is fragmented, yielding a characteristic pattern. A key fragmentation involves the cleavage of the ester bond, resulting in a fragment ion corresponding to the kaempferol aglycone at m/z 285. researchgate.netscielo.br Another significant fragment observed is related to the p-coumaroyl moiety. For instance, a fragment at m/z 119 can correspond to [coumarate-CO2]⁻. ugent.be The presence of a high-intensity radical aglycone ion at m/z 284 can be indicative of a substitution at the 3-OH position of the kaempferol structure. researchgate.net

The combination of LC with ESI-QTOF-MS allows for the separation of isomers and provides high-resolution mass data, which is critical for distinguishing this compound from other structurally similar compounds in complex plant extracts. researchgate.netnih.gov

Table 1: Predicted Mass Spectrometry Data for this compound

| Adduct | Mass to Charge Ratio (m/z) | Predicted Collision Cross Section (CCS) (Ų) |

| [M+H]⁺ | 433.09178 | 199.5 |

| [M+Na]⁺ | 455.07372 | 207.7 |

| [M-H]⁻ | 431.07722 | 206.8 |

| [M+NH₄]⁺ | 450.11832 | 205.6 |

| [M+K]⁺ | 471.04766 | 204.2 |

| [M+H-H₂O]⁺ | 415.08176 | 189.6 |

| [M+HCOO]⁻ | 477.08270 | 214.9 |

| [M+CH₃COO]⁻ | 491.09835 | 221.7 |

| [M+Na-2H]⁻ | 453.05917 | 201.0 |

| [M]⁺ | 432.08395 | 202.7 |

| [M]⁻ | 432.08505 | 202.7 |

Data sourced from PubChem CID 10526707. uni.lu These values are predicted and may vary slightly in experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides valuable information regarding the chemical structure of this compound. The UV spectrum of flavonoids typically displays two major absorption bands, designated as Band I (300-380 nm) and Band II (240-280 nm). researchgate.net Band I is associated with the cinnamoyl system (B-ring), while Band II corresponds to the benzoyl system (A-ring).

For kaempferol derivatives, Band II absorption is typically observed around 265 nm. ugent.be The presence of the p-coumaroyl group, a hydroxycinnamic acid derivative, introduces an additional absorption maximum, often around 305-329 nm. scribd.comresearchgate.net Therefore, the UV spectrum of this compound is a composite of the kaempferol backbone and the p-coumaric acid ester. The exact absorption maxima can be influenced by the solvent used for analysis. For instance, in methanol, the parent kaempferol shows absorption maxima at approximately 266 nm and 366 nm. sielc.com The addition of the p-coumaroyl ester will shift and enhance the absorption in the 300-330 nm region. In one study, the UV spectrum of castilliferol (kaempferol-3-p-coumarate) exhibited absorption peaks at 253 and 329 nm. scribd.com This technique is often used in conjunction with HPLC (HPLC-DAD/UV) to provide real-time spectral data for compounds as they elute from the column, aiding in their preliminary identification. scielo.br

Table 2: Typical UV-Vis Absorption Maxima for Kaempferol and Related Structures

| Compound | Band I (nm) | Band II (nm) |

| Kaempferol | ~366 sielc.com | ~266 sielc.com |

| p-Coumaric Acid | ~305-311 researchgate.net | ~285 researchgate.net |

| This compound | ~329 scribd.com | ~253 scribd.com |

Note: Absorption maxima can vary depending on the solvent and conjugation effects within the molecule.

Quantitative Analytical Approaches and Method Validation

Accurate quantification of this compound is essential for various research applications. Validated analytical methods are necessary to ensure the reliability and reproducibility of the results.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the trace analysis of this compound in complex biological matrices. researchgate.net This technique offers exceptional sensitivity and selectivity by employing multiple reaction monitoring (MRM). In MRM mode, a specific precursor ion (e.g., the [M-H]⁻ ion of this compound) is selected in the first mass analyzer, fragmented in the collision cell, and a specific product ion is monitored in the second mass analyzer. This process significantly reduces chemical noise and matrix interference, allowing for quantification at very low concentrations. d-nb.info

Method validation for LC-MS/MS quantification involves assessing several parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision (repeatability and intermediate precision), and stability. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in sample preparation and instrument response.

While less specific than LC-MS/MS, spectrophotometric assays can be employed for the quantification of total flavonoids or phenolic compounds in an extract, which would include this compound. frontiersin.org These methods are generally simpler, faster, and less expensive. A common method is the aluminum chloride colorimetric assay, where aluminum chloride forms a stable complex with the C-4 keto group and either the C-3 or C-5 hydroxyl group of most flavones and flavonols, resulting in a bathochromic shift in the absorption maximum that can be measured. However, this method lacks specificity as it measures a broad range of flavonoids. Quantification of total anthocyanins, for example, can be achieved by measuring absorbance at specific wavelengths such as 530 nm. frontiersin.org For more targeted spectrophotometric analysis, prior chromatographic separation is necessary.

Reference Standard Development and Quality Control Applications in Research

The availability of a high-purity reference standard for this compound is fundamental for accurate identification and quantification. schd-shimadzu.comsigmaaldrich.com Reference standards are highly characterized substances used as a benchmark for analytical measurements. The development of a reference standard involves isolation of the compound, extensive purification (often using techniques like preparative HPLC), and rigorous structural elucidation using methods such as NMR spectroscopy, high-resolution mass spectrometry, and elemental analysis.

Once developed, the reference standard is used in quality control applications to:

Confirm the identity of this compound in test samples by comparing retention times and mass spectra.

Calibrate instruments and prepare calibration curves for accurate quantification of the compound in various matrices, including plant extracts and biological samples. d-nb.info

Assess the performance and validate analytical methods for the analysis of this compound. sigmaaldrich.com

Commercial suppliers often provide analytical standards with a certificate of analysis detailing the purity (e.g., ≥98% by HPLC), identity, and storage conditions. sigmaaldrich.com The use of certified reference materials ensures the traceability and comparability of analytical results across different laboratories and studies.

Mechanistic Studies on Biological Activities of Kaempferol 3 P Coumarate

Antioxidant and Free Radical Scavenging Mechanisms

The antioxidant capacity of flavonoids like kaempferol (B1673270) and its derivatives is a cornerstone of their biological activity. This is attributed to their ability to donate hydrogen atoms, scavenge free radicals, and interact with cellular antioxidant systems.

Direct Radical Scavenging Assays (e.g., DPPH, ORAC)

Direct radical scavenging assays are fundamental in assessing the antioxidant potential of compounds. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and Oxygen Radical Absorbance Capacity (ORAC) assays are commonly employed for this purpose. researchgate.netmdpi.com

Studies have demonstrated the potent DPPH radical scavenging activity of kaempferol, with one study reporting an IC50 value of 0.004349 mg/mL. researchgate.net This indicates a strong capacity to neutralize this stable free radical. The antioxidant activity of flavonoids is influenced by their molecular structure, particularly the presence and arrangement of hydroxyl groups on their aromatic rings, which facilitate the donation of a hydrogen atom to a radical, thereby stabilizing it. nih.gov While specific data for Kaempferol 3-p-coumarate in DPPH and ORAC assays is not extensively detailed in the provided results, the known antioxidant properties of both kaempferol and p-coumaric acid suggest that their conjugate would also exhibit significant radical scavenging activity. researchgate.netmdpi.com For instance, p-coumaric acid has been identified as having higher antioxidant activity in the ORAC test compared to other phenolic compounds like caffeic acid. mdpi.com

Modulation of Endogenous Antioxidant Enzyme Systems (e.g., SOD, Catalase, GSH-Px)

Beyond direct radical scavenging, flavonoids can exert their antioxidant effects by modulating the activity of endogenous antioxidant enzymes. These enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px), form the body's primary defense against oxidative stress. nih.govnih.gov

Kaempferol has been shown to influence these enzyme systems. For example, in combination with epigallocatechin gallate (EGCG), kaempferol upregulated the activities of SOD, CAT, and GSH-Px in HepG2 cells subjected to oxidative stress. semanticscholar.org Specifically, a combination of 6 µg/mL EGCG and 1.5 µg/mL kaempferol led to significant increases in the activities of these enzymes. semanticscholar.org Other studies have shown that kaempferol can induce antioxidant enzymes like glutathione peroxidase, catalase, and superoxide dismutase. nih.gov In a study on a kaempferol glycoside, administration of the compound to mice with CCl4-induced liver injury resulted in a significant increase in the activities of liver GSH, SOD, GSH-Px, and CAT. nih.gov This suggests that kaempferol and its derivatives can enhance the cellular antioxidant defense capacity.

Inhibition of Lipid Peroxidation and Oxidative Damage Markers (in vitro models)

Lipid peroxidation is a key process in cellular injury, where free radicals attack lipids in cell membranes, leading to a chain reaction of damage. Flavonoids, including kaempferol, have been shown to inhibit this process.

Kaempferol has demonstrated the ability to protect against lipid peroxidation. biomedpress.org In a study using human umbilical vein endothelial cells (HUVECs), kaempferol showed a significant protective effect against ferroptosis, a form of cell death characterized by extensive lipid peroxidation. biomedpress.org It was found to reduce the accumulation of reactive oxygen species (ROS), which are key initiators of lipid peroxidation. biomedpress.org The antioxidant activity of flavonoids, which contributes to the inhibition of lipid peroxidation, is often linked to the presence of an unsaturated 2-3 bond in conjugation with a 4-oxo function in their structure. nih.gov

Anti-inflammatory Pathways and Cellular Targets (in vitro, cell-based models)

Chronic inflammation is a contributing factor to numerous diseases. Flavonoids have been extensively studied for their anti-inflammatory properties, which are often mediated through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators.

Inhibition of Pro-inflammatory Mediators (e.g., Nitric Oxide, Prostaglandins, Cytokines)

In inflammatory conditions, cells produce an excess of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

Kaempferol and its glycosides have been shown to effectively inhibit the production of these mediators in various in vitro models. For instance, a kaempferol glycoside, kaempferol-3-O-glucorhamnoside, suppressed the expression of TNF-α, IL-6, and IL-1β in Klebsiella pneumoniae-infected RAW macrophages. nih.gov Similarly, kaempferol-3-O-β-rutinoside was found to inhibit nitric oxide production and downregulate the expression of TNF-α and IL-6 in LPS-stimulated RAW264.7 cells. nih.gov Another kaempferol derivative, kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside (KGG), dose-dependently inhibited the secretion of NO, prostaglandin (B15479496) E2 (PGE2), TNF-α, IL-1β, and IL-6 in LPS-stimulated RAW 264.7 cells. researchgate.net The anti-inflammatory effects of p-coumaric acid have also been documented, showing inhibition of iNOS, COX-2, IL-1β, and TNF-α expression in LPS-stimulated RAW 264.7 cells. researchgate.net

Modulation of Key Signaling Pathways (e.g., NF-κB, MAPK)

The anti-inflammatory effects of flavonoids are often traced back to their ability to modulate key intracellular signaling pathways, most notably the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These pathways play a crucial role in regulating the expression of pro-inflammatory genes.

Studies have consistently shown that kaempferol and its derivatives can inhibit the activation of both NF-κB and MAPK pathways. In a study on acute lung injury in mice, kaempferol was found to significantly block the LPS-stimulated activation of MAPKs and the NF-κB signaling pathway. nih.gov Similarly, kaempferol-3-O-glucorhamnoside suppressed NF-κB and MAP kinase phosphorylation in cultured RAW macrophages. nih.gov Kaempferol-3-O-β-rutinoside was also shown to inhibit the NF-κB and MAPK pathways in LPS-stimulated RAW264.7 cells by decreasing the expression of inhibitor of κB (IκB) protein and inhibiting the phosphorylation of p38, extracellular signal-regulated kinase, and stress-activated protein kinase. nih.gov Furthermore, KGG, a kaempferol glycoside, was found to inhibit the phosphorylation of NF-κB p65, IκB, p38 MAPK, c-Jun N-terminal kinases (JNK), extracellular signal-regulated kinase (Erk), and protein kinase B (Akt). researchgate.net The anti-inflammatory action of p-coumaric acid has also been linked to the suppression of IκB and ERK1/2 phosphorylation, thereby blocking the NF-κB and MAPK signaling pathways. researchgate.net

Cellular Responses in Macrophages and Other Inflammatory Cells

This compound, a derivative of the flavonoid kaempferol, is understood to modulate inflammatory responses in macrophages and other immune cells. biosynth.com While direct studies on this compound are limited, the mechanisms of its parent compound, kaempferol, provide significant insights. Kaempferol has been shown to inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme responsible for synthesizing inflammatory mediators, in macrophages stimulated by interleukin-6 (IL-6). nih.gov This inhibition is achieved by deactivating and preventing the nuclear translocation of key transcription factors, STAT3 and NF-κB, which are crucial for the induction of COX-2 in response to inflammatory stimuli. nih.gov

In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, a model for studying inflammation, kaempferol and its glycosides, such as kaempferol-3-O-β-rutinoside, have demonstrated potent anti-inflammatory effects. nih.gov These compounds significantly inhibit the production of nitric oxide (NO) and downregulate the expression of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). nih.gov The underlying mechanism involves the suppression of inducible nitric oxide synthase (iNOS) and COX-2 expression through the inhibition of the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov Specifically, the phosphorylation of p38, extracellular signal-regulated kinase (ERK), and stress-activated protein kinase is inhibited. nih.gov

Furthermore, kaempferol has been observed to attenuate inflammatory responses by suppressing the activation of the Akt and AP-1 signaling pathways in LPS-stimulated RAW 264.7 macrophages. frontiersin.org This broad-spectrum anti-inflammatory activity, targeting multiple key signaling pathways, suggests that this compound likely shares these capabilities, contributing to its potential therapeutic effects in inflammatory conditions. biosynth.com

Antiproliferative and Apoptotic Mechanisms in Cellular Models (e.g., cancer cell lines)

This compound, along with its parent compound kaempferol, exhibits significant antiproliferative and apoptotic effects in various cancer cell lines. nih.govmdpi.com The anticancer activities are mediated through a multi-targeted approach involving cell cycle arrest, induction of apoptosis, and modulation of key signaling pathways.

Cell Cycle Arrest Induction

Kaempferol has been shown to induce cell cycle arrest at different phases in various cancer cell lines, thereby inhibiting their proliferation. jcpjournal.orgnih.gov In HT-29 human colon cancer cells, kaempferol induces G1 and G2/M cell cycle arrest. jcpjournal.org The G1 arrest is associated with a dose-dependent decrease in the protein levels of cyclin D1, cyclin E, cyclin A, CDK2, and CDK4, leading to reduced activity of CDK2 and CDK4 and suppressed phosphorylation of the retinoblastoma protein (pRb). jcpjournal.org The G2/M arrest is mediated by a decrease in the levels of Cdc25C, Cdc2, and cyclin B1 proteins, as well as the activity of Cdc2. jcpjournal.org

In human breast cancer MDA-MB-453 cells, kaempferol induces cell cycle arrest at the G2/M phase by down-regulating the expression of G2/M phase-related proteins such as CDK1, cyclin A, and cyclin B. nih.gov Similarly, in HeLa cervical cancer cells, kaempferol treatment leads to an accumulation of cells in the G2/M phase in a dose-dependent manner. mdpi.com In ovarian carcinoma A2780/CP70 cells, kaempferol also induces G2/M cell cycle arrest through the Chk2/Cdc25C/Cdc2 and Chk2/p21/Cdc2 pathways. mdpi.com

Table 1: Effect of Kaempferol on Cell Cycle Progression in Different Cancer Cell Lines

| Cancer Cell Line | Cell Cycle Phase Arrest | Key Molecular Targets | Reference |

|---|---|---|---|

| HT-29 (Colon) | G1 and G2/M | ↓ CDK2, CDK4, Cyclin D1, Cyclin E, Cyclin A, p-Rb, Cdc25C, Cdc2, Cyclin B1 | jcpjournal.org |

| MDA-MB-453 (Breast) | G2/M | ↓ CDK1, Cyclin A, Cyclin B | nih.gov |

| HeLa (Cervical) | G2/M | - | mdpi.com |

| A2780/CP70 (Ovarian) | G2/M | ↑ p21, p-Chk2, p-Cdc25C, p-Cdc2; ↓ Cyclin B1 | mdpi.com |

| MDA-MB-231 (Breast) | G2/M | - | nih.gov |

Apoptosis Induction Pathways (e.g., Caspase Activation, Mitochondrial Pathway)

Kaempferol is a potent inducer of apoptosis in cancer cells, activating both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. mdpi.comnih.gov A hallmark of apoptosis is the activation of a cascade of caspases. Kaempferol treatment has been shown to increase the activity of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3 and caspase-7) in various cancer cell lines. mdpi.commdpi.comnih.gov

In cholangiocarcinoma cells (HCCC9810 and QBC939), kaempferol upregulates the expression of pro-apoptotic proteins such as Bax and Fas, while downregulating the anti-apoptotic protein Bcl-2. nih.gov This leads to the cleavage and activation of caspases-3, -8, and -9, and subsequently, the cleavage of PARP. nih.gov In ovarian cancer cells (OVCAR-3 and A2780/CP70), kaempferol enhances the expression of death receptors like Fas and DR5, triggering the extrinsic apoptotic pathway. mdpi.com It also promotes the intrinsic pathway, as evidenced by increased caspase-9 activity. mdpi.com

The mitochondrial pathway is further implicated by the disruption of mitochondrial membrane potential and the upregulation of Bax in HeLa cells. mdpi.com In gastric cancer cells, kaempferol-induced mitochondrial damage promotes pyroptosis, a form of programmed cell death, through the NF-κB-NLRP3-caspase-1 signaling axis. nih.gov

Table 2: Kaempferol-Induced Apoptosis in Various Cancer Cell Lines

| Cancer Cell Line | Apoptotic Pathway | Key Molecular Events | Reference |

|---|---|---|---|

| HCCC9810 & QBC939 (Cholangiocarcinoma) | Intrinsic & Extrinsic | ↑ Bax, Fas, Cleaved Caspases-3, -8, -9, Cleaved-PARP; ↓ Bcl-2 | nih.gov |

| OVCAR-3 & A2780/CP70 (Ovarian) | Extrinsic & Intrinsic | ↑ Fas, DR5, Cleaved PARP-1, Caspase-3/7, -8, -9 activity | mdpi.com |

| MDA-MB-231 (Breast) | Intrinsic | ↑ Cleaved Caspase-9, Cleaved Caspase-3, γH2AX, p-ATM | nih.gov |

| HeLa (Cervical) | Intrinsic & Extrinsic | ↑ Bad, Bax, p53, p21, Caspases-3, -8; ↓ Bcl-2, XIAP, Livin | mdpi.com |

| MCF-7 (Breast) | Intrinsic | ↑ Bax, Caspase-3 | nih.gov |

Autophagy Modulation

Kaempferol has a dual role in modulating autophagy, a cellular process of self-digestion, which can either promote cell survival or lead to cell death depending on the cellular context. In cancer cells, kaempferol predominantly induces autophagic cell death. nih.govnih.gov

In gastric cancer cells, kaempferol promotes autophagy and cell death, as indicated by the conversion of LC3-I to LC3-II and the downregulation of p62. nih.gov This process is mediated by the activation of the IRE1-JNK-CHOP signaling pathway, which is indicative of an endoplasmic reticulum (ER) stress response. nih.gov Inhibition of ER stress was found to suppress kaempferol-induced autophagy and prolong cell survival. nih.gov Furthermore, kaempferol can mediate epigenetic changes by inhibiting G9a, which also contributes to the activation of autophagic cell death. nih.gov

In liver cancer cells, kaempferol induces apoptosis and autophagy by downregulating Bcl-2 and upregulating Bax, Bid, Caspase-3, Beclin-1, and LC3. dovepress.com In non-cancerous cells, however, kaempferol can modulate autophagy to protect cells from malfunction. nih.gov

Inhibition of Angiogenesis and Metastasis in in vitro models

Kaempferol and its derivatives have been shown to inhibit angiogenesis and metastasis, which are critical processes for tumor growth and spread. nih.govnih.gov

Kaempferol inhibits in vitro angiogenesis in ovarian cancer cells by suppressing the secretion of vascular endothelial growth factor (VEGF). nih.gov This effect is mediated through the downregulation of the ERK-NFκB-cMyc-p21 pathway. nih.gov In human retinal endothelial cells, kaempferol suppresses high glucose-induced cell proliferation, migration, and tube formation by downregulating the expression of PI3K and inhibiting the activation of Erk1/2, Src, and Akt1. nih.gov

The anti-metastatic effects of kaempferol have been demonstrated in cholangiocarcinoma and renal cancer cells. nih.govmedsci.org In cholangiocarcinoma cells, kaempferol significantly suppresses migration and invasion, which is associated with the downregulation of phosphorylated AKT, TIMP2, and MMP2. nih.gov In renal cancer cells, kaempferol inhibits migration and invasion partly through the suppression of MMP-2, which results from the inhibition of the Akt and FAK pathways. medsci.org In breast cancer cells, kaempferol-loaded niosomes have been shown to inhibit the expression of metastasis-related genes ITGA5 and MMP2. nih.gov

Enzyme Modulation and Receptor Interactions

This compound and its parent compound, kaempferol, exert their biological effects by modulating the activity of various enzymes and interacting with cellular receptors. biosynth.comjcpjournal.org

Kaempferol is a known inhibitor of several protein kinases involved in cell proliferation and survival. In HT-29 colon cancer cells, it directly inhibits the kinase activity of CDK2 and CDK4. jcpjournal.org It also inhibits the PI3K/Akt signaling pathway in various cancer cells, which is crucial for cell growth and survival. nih.govencyclopedia.pub Furthermore, kaempferol can inhibit the activity of Rho-associated kinase (ROCK), which is involved in vascular contractility. biomolther.org

In silico studies have shown that this compound can interact with the active site of tyrosinase, suggesting its potential as a tyrosinase inhibitor. researchgate.net Kaempferol has also been shown to bind to and activate estrogen receptors, producing estrogen-like effects. researchgate.net Additionally, it can pharmacologically inhibit the TRPC5 channel, which attenuates the metastasis of gastrointestinal cancer. ijbs.com

The modulation of these enzymes and receptors by this compound and its related compounds underlies many of their observed biological activities, including their anti-inflammatory, antiproliferative, and anti-metastatic effects.

Inhibition of Specific Enzyme Activities (e.g., cholinesterase, lipoxygenase)

This compound and its related acylated glycosides have been evaluated for their inhibitory effects on several key enzymes. Studies on p-coumaroyl kaempferol glycosides isolated from the flowers of Aerva javanica demonstrated weak inhibitory activity against cholinesterase, butyrylcholinesterase, and lipoxygenase enzymes. acs.orgfrontiersin.org For instance, a specific compound, kaempferol-3-O-β-d-[4‴-E-p-coumaroyl-α-l-rhamnosyl(1 → 6)]-galactoside, showed IC50 values of 205.1 μM against acetylcholinesterase, 304.1 μM against butyrylcholinesterase, and 212.3 μM against lipoxygenase. biosynth.com

In contrast, other research has highlighted more potent inhibitory actions depending on the specific structure of the glycoside. Acylated kaempferol glycosides from the fronds of Stenochlaena palustris exhibited strong inhibitory activity against acetylcholinesterase and moderate action against butyrylcholinesterase. acs.orgfrontiersin.org This research suggested that acylation with a p-coumaroyl group resulted in more potent activity compared to a feruloyl moiety. acs.orgfrontiersin.org

Furthermore, extracts of Tanacetum falconeri, which contain this compound, have shown inhibitory potential against other enzymes, including tyrosinase, α-amylase, and α-glucosidase, suggesting a broad spectrum of enzymatic interaction. mdpi.comnih.gov

**Table 1: Inhibitory Activity of a Kaempferol Coumaroyl Glycoside from *Aerva javanica***

| Enzyme | IC50 (μM) |

|---|---|

| Acetylcholinesterase (AChE) | 205.1 |

| Butyrylcholinesterase (BChE) | 304.1 |

| Lipoxygenase (LOX) | 212.3 |

Data for kaempferol-3-O-β-d-[4‴-E-p-coumaroyl-α-l-rhamnosyl(1 → 6)]-galactoside. biosynth.com

Ligand-Receptor Binding Studies and Affinities

Molecular docking studies have provided insight into the binding mechanisms of this compound with various protein targets. In silico analysis of compounds from Tanacetum falconeri identified this compound as having the highest binding affinity for the tyrosinase enzyme, with a binding energy of -9.0 kcal/mol. nih.gov The same study also performed docking against acetylcholinesterase (AChE), where this compound exhibited a strong binding affinity with a binding energy of -10.4 kcal/mol, which was more potent than the standard drug galantamine (-8.8 kcal/mol). nih.gov The interactions within the active site of tyrosinase have been visualized, showing the specific binding configuration of the compound. researchgate.net

The presence of the p-coumaroyl group on the flavonoid structure has been noted to potentiate the formation of non-covalent bonds with amyloid-β peptides, which are implicated in Alzheimer's disease. acs.orgmdpi.com This suggests a potential mechanism for the neuroprotective effects observed with some acylated flavonoids. While not specific to this compound, the base molecule, kaempferol, has been shown to interact with and inhibit Vascular Endothelial Growth Factor (VEGF) Receptor-2, a key component in angiogenesis. researchgate.net

Table 2: Molecular Docking Binding Affinities of this compound

| Target Enzyme | Binding Energy (kcal/mol) |

|---|---|

| Tyrosinase | -9.0 |

| Acetylcholinesterase (AChE) | -10.4 |

Data from in silico studies on compounds from Tanacetum falconeri. nih.gov

Gene Expression Regulation and Epigenetic Effects (in cellular models)

Differential Gene Expression Analysis

This compound and its derivatives can modulate the expression of specific genes in cellular models. A study involving tiliroside (B191647), a kaempferol-3-β-D-(6″-O-p-coumaroyl)-glucopyranoside, demonstrated that it could significantly inhibit the mRNA expression of MUC1 in AGS gastric cancer cells. nih.gov The study also showed that tiliroside diminished the expression of the FUT4 gene and its corresponding protein. nih.gov The base molecule, kaempferol, has been found to regulate genes involved in apoptosis and cell cycle control; in HepG2 liver cancer cells, it upregulated the expression of BAX and JUN proteins while downregulating CDK1 expression. nih.gov Furthermore, kaempferol can inhibit angiogenesis by reducing the expression of VEGF receptor-2 and its downstream signaling pathways, including PI3K/AKT and MEK/ERK. researchgate.net In the context of metabolic pathways, the biosynthesis of flavonoids like kaempferol is linked to the expression of genes such as 4-coumarate: CoA ligase (4CL). mdpi.comresearchgate.net

MicroRNA Modulation

The regulatory effects of flavonoids extend to the epigenetic level, including the modulation of microRNAs (miRNAs). While direct studies on this compound are limited, research on total flavonoids from Dracocephalum moldavica, which contains kaempferol, points to miRNA involvement in its therapeutic effects. nih.gov The neuroprotective actions of these flavonoids were linked to several miRNA-target axes, including miR-3184-3p/ESR1 and miR-6762-3p/CDK1. nih.gov Broader studies on flavonoid biosynthesis have identified specific miRNAs that regulate key enzymes in the pathway. For example, miR828a has been shown to target mRNAs that code for Kaempferol 3-O-beta-D-galactosyltransferase, an enzyme involved in modifying kaempferol. frontiersin.orgscispace.com This indicates that kaempferol-containing compounds can be both products of and regulators within complex genetic and epigenetic networks. mdpi.commdpi.com

Antimutagenic Activities and Mechanisms of Action

Desmutagenic Action and Metabolic Activation Inhibition

A significant biological activity attributed to this compound is its antimutagenic potential, which is achieved through a desmutagenic mechanism. Research has identified 3-kaempferyl p-coumarate, isolated from bay laurel (Laurus nobilis) leaves, as a potent antimutagen against the dietary carcinogen 3-amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2). acs.orgmdpi.comdergipark.org.tr The compound demonstrated strong antimutagenic activity with an IC50 value of 1.9 μg (4.4 nmol), a potency comparable to other well-known flavonoid antimutagens. acs.orgmdpi.com

The primary mechanism of this antimutagenicity was determined to be a desmutagenic action. acs.org Specifically, this compound was found to inhibit the metabolic activation of the pro-mutagen Trp-P-2 into its ultimate carcinogenic form, thereby neutralizing its mutagenic potential before it can damage DNA. acs.org The study highlighted the importance of the kaempferyl moiety for this activity. acs.org This mechanism prevents the initiation of mutagenesis by directly acting on the mutagen itself.

Preclinical Pharmacokinetic and Metabolic Fate Studies of Kaempferol 3 P Coumarate Non Clinical Focus

In Vitro Metabolism in Microsomal and Hepatocyte Systems (non-human, non-clinical)

The initial stages of understanding the metabolic fate of a compound often involve in vitro systems that mimic the metabolic environment of the liver. Studies utilizing human hepatocytes have been instrumental in characterizing the metabolites of related compounds like tiliroside (B191647). When incubated with human hepatocytes, tiliroside has been shown to undergo metabolic changes. researchgate.net In one study, tiliroside treatment of cultured human hepatocytes (THLE-2 cells) demonstrated its ability to protect the cells from acetaminophen-induced oxidative stress. nih.gov

In a study using the Caco-2 cell model, which can also exhibit metabolic activity, tiliroside was metabolized to a limited extent, with the identification of two tiliroside mono-glucuronides. nih.gov In contrast, its aglycone, kaempferol (B1673270), was metabolized to a greater degree, yielding three mono-glucuronides and two mono-sulfates. nih.gov This suggests that the presence of the p-coumaroyl group may influence the rate and extent of metabolism. While direct studies on Kaempferol 3-p-coumarate in liver microsomes and hepatocytes are not extensively available, these findings on tiliroside provide valuable insights into the probable metabolic pathways, primarily involving glucuronidation.

Absorption Studies in Cell Monolayers (e.g., Caco-2 cells) and ex vivo Intestinal Models

The absorption of this compound and its analogues across the intestinal barrier has been investigated using Caco-2 cell monolayers, a widely accepted in vitro model for predicting human intestinal absorption, and ex vivo intestinal tissues.

Studies on tiliroside using the Caco-2 cell model have revealed low but measurable absorption. researcher.lifeaminer.cn The apparent permeability coefficient (Papp) for tiliroside from the apical (intestinal lumen side) to the basolateral (blood side) direction was determined to be 0.62 x 10⁻⁶ cm/s. nih.gov This value suggests that the compound is absorbed to a limited extent. The transport of tiliroside across the Caco-2 monolayer appears to be bidirectional and primarily reliant on passive diffusion. aminer.cn

Efflux transporters, which pump substances out of cells, play a significant role in limiting the absorption of tiliroside. Specifically, the multidrug resistance-associated protein 2 (MRP2) has been identified as a key efflux transporter for tiliroside. researchgate.netresearcher.life The use of MRP2 inhibitors, such as MK571 and rifampicin, resulted in a three- to five-fold increase in the transport of tiliroside from the apical to the basolateral side of the Caco-2 cells. nih.gov Furthermore, tiliroside has been identified as a substrate for P-glycoprotein (P-gp), another major efflux transporter. aminer.cn Interestingly, co-incubation with kaempferol, the aglycone, significantly increased the absorption of tiliroside, possibly through competitive inhibition of MRP2 by kaempferol metabolites. researcher.life

To complement in vitro findings, ex vivo studies using the Ussing chamber model with isolated rat intestinal segments have provided further details. These experiments demonstrated that the absorption of tiliroside varies across different regions of the intestine, with the ileum showing the highest permeability compared to the duodenum and jejunum. researchgate.netnih.gov This model also confirmed the involvement of the MRP2 transporter in limiting tiliroside absorption. researchgate.net

Excretion Pathways and Metabolite Profiling (non-human, non-clinical)

The elimination of a compound and its metabolites from the body is a critical aspect of its pharmacokinetic profile. For flavonoids like this compound, excretion typically occurs via urine and feces after metabolic transformations that increase their water solubility.

In vitro metabolite profiling of tiliroside in Caco-2 cell models has led to the identification of two mono-glucuronide metabolites. nih.gov This finding suggests that glucuronidation is a key metabolic pathway prior to excretion.

Role of Gut Microbiota in this compound Metabolism (non-human, non-clinical)

The gut microbiota plays a crucial role in the metabolism of many dietary polyphenols that escape absorption in the upper gastrointestinal tract. It is highly probable that the gut microbiota acts on this compound, breaking it down into its constituent parts.

The primary metabolic action of the gut microbiota on a compound like this compound would be the hydrolysis of the ester bond linking kaempferol to p-coumaric acid. This would release the individual molecules, kaempferol and p-coumaric acid, into the colonic lumen. nih.gov These smaller, less complex molecules can then be either absorbed by the colonocytes or further metabolized by the gut bacteria.

Emerging Research Perspectives and Future Directions for Kaempferol 3 P Coumarate

Integration with Advanced Omics Technologies (e.g., Metabolomics, Proteomics)

Advanced "omics" technologies are pivotal in deepening the understanding of the complex interactions of Kaempferol (B1673270) 3-p-coumarate within biological systems. Untargeted metabolomics, utilizing high-resolution mass spectrometry, has been employed to identify and quantify metabolites in functional foods, such as Greek yogurt fortified with unripened papaya peel powder, where Kaempferol 3-p-coumarate was identified as a key anti-inflammatory compound. nih.gov Such technologies provide a comprehensive profile of the metabolome, offering insights into the bioavailability and metabolic fate of this compound. nih.gov

Multi-omics approaches, combining genomics, transcriptomics, proteomics, and metabolomics, are increasingly used to elucidate the biosynthetic pathways of flavonoids and other bioactive compounds. tandfonline.comoup.com For instance, integrated analysis of the metabolome and transcriptome in tea plants (Camellia sinensis) has helped to understand the differential accumulation of flavonoids, including kaempferol derivatives, in different varieties. oup.com These approaches can reveal the complex regulatory networks governing the synthesis of this compound and help identify key enzymes and transcription factors involved. tandfonline.comoup.com

Proteomics, the large-scale study of proteins, can further identify the protein targets of this compound, shedding light on its mechanisms of action. By examining changes in protein expression and post-translational modifications in response to this compound, researchers can map the signaling pathways it modulates. This integration of omics data is essential for a holistic understanding of the biological activities of this compound.

Development of Advanced Experimental Models for Mechanistic Elucidation (e.g., 3D cell cultures, organoids)

To better understand the in vivo effects of this compound, researchers are moving beyond traditional 2D cell cultures to more complex and physiologically relevant models. Three-dimensional (3D) cell cultures and organoids offer a significant advantage as they more closely mimic the structure and function of native tissues. mdpi.com For example, 3D multicellular spheroids have been used to test the anticancer effects of compounds, providing a model that better reflects the tumor microenvironment. mdpi.com

The use of human amniotic epithelial cells (hAECs) in 3D culture is another promising avenue. researchmap.jp These cells have stem cell-like properties and can be used for initial screening of the biological activities of compounds like isorhamnetin, a derivative of kaempferol. researchmap.jp Such models could be adapted to study the effects of this compound on various physiological and pathological processes.